molecular formula C10H14N2O6 B570258 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C CAS No. 1256490-38-6

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C

Cat. No. B570258
M. Wt: 262.241
InChI Key: NBKORJKMMVZAOZ-FPJDFJPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is the labeled analogue of 1-β-D-Arabinofuranosyluracil-2-C-methyl . It is an impurity of PSI-7977, a prodrug that is metabolized to the active antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate . It is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C .


Molecular Structure Analysis

The molecular formula of 1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is C10H14N2O6. Its molecular weight is 262.241.

Future Directions

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is currently being investigated in phase 3 clinical trials for the treatment of hepatitis C . This suggests that it has potential for future use in antiviral therapies.

properties

CAS RN

1256490-38-6

Product Name

1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C

Molecular Formula

C10H14N2O6

Molecular Weight

262.241

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuteriomethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3

InChI Key

NBKORJKMMVZAOZ-FPJDFJPSSA-N

SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

synonyms

1-(2-C-Methyl-d3, 13C-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione;  1-((2R,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyl-d3, 13C-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione;  Sofosbuvir Impurity 12-d3, 13C

Origin of Product

United States

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